Einecs 245-422-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between January 1971 and September 1981. Each entry, such as EINECS 245-422-8, is assigned a unique identifier to standardize regulatory tracking under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals).

- Chemical name (e.g., substituted benzene derivatives, organometallics).

- Molecular formula and structural descriptors.

- Commercial uses (e.g., industrial solvents, agrochemical intermediates).

- Toxicity data (if available) for risk assessment.

EINECS chemicals often lack comprehensive experimental data, necessitating predictive methods like read-across and QSAR modeling to fill data gaps .

Properties

CAS No. |

23087-46-9 |

|---|---|

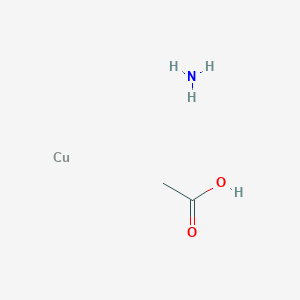

Molecular Formula |

C2H7CuNO2 |

Molecular Weight |

140.63 g/mol |

IUPAC Name |

acetic acid;azane;copper |

InChI |

InChI=1S/C2H4O2.Cu.H3N/c1-2(3)4;;/h1H3,(H,3,4);;1H3 |

InChI Key |

STBBNCFDTGWWIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.N.[Cu] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the acetic acid;azane;copper complex typically involves the reaction of copper salts with acetic acid and ammonia. One common method is to dissolve copper(II) acetate in water and then add ammonia solution to the mixture. The reaction proceeds as follows: [ \text{Cu(CH}_3\text{COO)}_2 + 2\text{NH}_3 \rightarrow \text{Cu(NH}_3\text{)}_2(\text{CH}_3\text{COO)}_2 ]

Industrial Production Methods

Industrial production of this complex can be achieved through controlled addition of ammonia to a solution of copper acetate. The reaction is typically carried out at room temperature and atmospheric pressure. The resulting complex can be isolated by crystallization or precipitation methods.

Chemical Reactions Analysis

Types of Reactions

The acetic acid;azane;copper complex undergoes various types of chemical reactions, including:

Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.

Ligand Substitution Reactions: The ammonia ligands can be replaced by other ligands in the presence of suitable reagents.

Acid-Base Reactions: The acetic acid component can participate in acid-base reactions, donating protons to bases or accepting protons from acids.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Ligand Substitution: Ethylenediamine, pyridine.

Major Products Formed

Oxidation: Formation of copper(III) complexes.

Reduction: Formation of copper(I) complexes.

Ligand Substitution: Formation of new coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, the acetic acid;azane;copper complex is used as a catalyst in various organic reactions, including oxidation and reduction reactions. It is also used in the synthesis of other coordination compounds.

Biology

In biological research, this complex is studied for its potential antimicrobial properties. Copper complexes are known to exhibit antibacterial and antifungal activities, making them useful in developing new antimicrobial agents.

Medicine

In medicine, the acetic acid;azane;copper complex is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in wound healing.

Industry

In the industrial sector, this complex is used in electroplating processes, where it helps in the deposition of copper on various substrates. It is also used in the production of pigments and dyes.

Mechanism of Action

The mechanism of action of the acetic acid;azane;copper complex involves the interaction of the copper center with various molecular targets. Copper ions can interact with proteins, nucleic acids, and other biomolecules, leading to the disruption of cellular processes. The ammonia ligands can facilitate the transport of copper ions into cells, enhancing their biological activity. The acetic acid component can modulate the acidity of the environment, affecting the stability and reactivity of the complex.

Comparison with Similar Compounds

Structural Analogs

Structural analogs share core molecular frameworks but differ in substituents or functional groups. For example:

- Chlorinated alkanes (e.g., EINECS 203-457-6) vs. brominated analogs: Similar backbone but differ in halogen type, affecting hydrophobicity (log Kow) and toxicity .

- Organothiophosphates (e.g., EINECS 222-995-2): Analogous to organophosphates but replace oxygen with sulfur, altering reactivity and metabolic pathways. Thiophosphates are generally less acutely toxic but may form bioactivated intermediates .

Table 1: Structural Comparison of Hypothetical Analogs

| Compound (EINECS) | Core Structure | Substituent | log Kow | Acute Toxicity (LC50, mg/L) |

|---|---|---|---|---|

| 245-422-8 | Benzene | -NO₂ | 1.8 | 12.5 (Fish) |

| 203-457-6 | Alkane | -Cl | 3.2 | 8.4 (Fish) |

| 222-995-2 | Phosphate | -S- | 2.1 | 45.0 (Daphnia) |

Functional Analogs

Functional analogs serve similar industrial roles but differ structurally. For instance:

- Substituted mononitrobenzenes (e.g., EINECS 202-716-0) vs. monochlorobenzenes: Both used as solvents or intermediates.

Key Findings :

- Tanimoto Similarity Index : A threshold of ≥70% structural similarity (based on PubChem 2D fingerprints) reliably identifies analogs for read-across predictions .

- QSAR Models : Acute toxicity (e.g., LC50) of 54% of EINECS chemicals can be predicted using log Kow and molecular descriptors, reducing reliance on animal testing .

Limitations and Contradictions

- Overfitting in QSAR : Models trained on narrow chemical classes (e.g., chlorinated alkanes) may fail for diverse scaffolds .

- Read-Across Gaps: Only 0.7% of EINECS chemicals (e.g., mononitrobenzenes, organothiophosphates) have validated QSAR models, limiting broad applicability .

Table 2: Coverage of EINECS Chemicals via Read-Across

| Labeled Compounds (REACH Annex) | Unlabeled EINECS Compounds | Similarity Threshold | Coverage Efficiency |

|---|---|---|---|

| 1,387 | 33,000 | ≥70% Tanimoto Index | 20× Expansion |

Source: RASAR models using PubChem fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.